molecular formula C12H10Cl2N2S2 B12749141 Pyridine, 2,2'-(dithiodimethylene)bis(6-chloro- CAS No. 119395-96-9

Pyridine, 2,2'-(dithiodimethylene)bis(6-chloro-

Cat. No.: B12749141
CAS No.: 119395-96-9
M. Wt: 317.3 g/mol
InChI Key: ZIXFFJHJUSBVHR-UHFFFAOYSA-N
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Description

Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-): is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a dithiodimethylene bridge and substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) typically involves the reaction of 2,6-dichloromethylpyridine with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the dithiodimethylene bridge .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .

Industry: Industrially, Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics .

Mechanism of Action

The mechanism by which Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2,2’-(dithiodimethylene)bis(6-chloro-) is unique due to its dithiodimethylene bridge, which imparts distinct chemical and physical properties.

Properties

CAS No.

119395-96-9

Molecular Formula

C12H10Cl2N2S2

Molecular Weight

317.3 g/mol

IUPAC Name

2-chloro-6-[[(6-chloropyridin-2-yl)methyldisulfanyl]methyl]pyridine

InChI

InChI=1S/C12H10Cl2N2S2/c13-11-5-1-3-9(15-11)7-17-18-8-10-4-2-6-12(14)16-10/h1-6H,7-8H2

InChI Key

ZIXFFJHJUSBVHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)CSSCC2=NC(=CC=C2)Cl

Origin of Product

United States

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